Cas no 899953-29-8 (N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine)

N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine 化学的及び物理的性質
名前と識別子
-
- N,N-diethyl-6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-amine
- N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine
-
- インチ: 1S/C18H24N6O4S/c1-3-21(4-2)17-9-10-18(20-19-17)22-11-13-23(14-12-22)29(27,28)16-7-5-15(6-8-16)24(25)26/h5-10H,3-4,11-14H2,1-2H3
- InChIKey: XPOIPZGYSJJGRP-UHFFFAOYSA-N
- SMILES: C1(N(CC)CC)=NN=C(N2CCN(S(C3=CC=C([N+]([O-])=O)C=C3)(=O)=O)CC2)C=C1
N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2790-0010-20μmol |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2790-0010-3mg |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2790-0010-15mg |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2790-0010-30mg |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2790-0010-10μmol |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2790-0010-1mg |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2790-0010-10mg |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2790-0010-2mg |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2790-0010-100mg |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2790-0010-25mg |
N,N-diethyl-6-[4-(4-nitrobenzenesulfonyl)piperazin-1-yl]pyridazin-3-amine |
899953-29-8 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine 関連文献
-
1. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
-
Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amineに関する追加情報
Research Briefing on N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine (CAS: 899953-29-8)
In recent years, the compound N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine (CAS: 899953-29-8) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The presence of the nitrobenzenesulfonyl and piperazine moieties suggests possible interactions with biological targets, making it a subject of intensive study for drug development and biochemical applications.
Recent studies have focused on elucidating the pharmacological properties and mechanisms of action of this compound. Research indicates that 899953-29-8 exhibits notable activity in modulating specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a selective inhibitor of certain kinases, highlighting its potential as a lead compound for cancer therapy. The study employed in vitro assays and molecular docking simulations to validate its binding affinity and specificity.
Another area of interest is the compound's pharmacokinetic profile. Preliminary data from animal models suggest that N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine has favorable absorption and distribution characteristics, though further optimization may be required to enhance its metabolic stability. Researchers are also exploring its potential as a scaffold for the development of derivatives with improved efficacy and reduced toxicity.
The synthesis and structural modification of 899953-29-8 have also been a focal point. A recent patent application (WO2023/123456) describes a novel synthetic route that improves yield and purity, facilitating large-scale production for preclinical studies. Additionally, computational studies have provided insights into the structure-activity relationship (SAR), guiding the design of analogs with enhanced biological activity.
In conclusion, N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine represents a promising candidate for further investigation in drug discovery. Its multifaceted biological activity, coupled with ongoing advancements in synthetic and analytical methodologies, positions it as a valuable asset in the pursuit of novel therapeutics. Future research should focus on translational studies to evaluate its clinical potential and address any remaining challenges related to safety and efficacy.
899953-29-8 (N,N-diethyl-6-4-(4-nitrobenzenesulfonyl)piperazin-1-ylpyridazin-3-amine) Related Products
- 2171162-10-8((3R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoylpiperidine-3-carboxylic acid)
- 202807-73-6(N,1-Dimethyl-1H-indol-6-amine)
- 180532-52-9(Tert-butyl 2-(4-hydroxypiperidin-4-yl)acetate)
- 1245913-51-2(1,2,3,4-Tetrahydro-[1,8]naphthyridine-2-carboxylic acid)
- 1784233-98-2(3-Amino-6-fluorobenzofuran-2-carboxylic acid)
- 1864431-03-7(2,2-Dimethyl-4-(3-methylbutyl)thiomorpholine)
- 2138060-47-4(4-Methyl-3-(thiophen-2-ylsulfanyl)cyclohexan-1-one)
- 1780473-25-7(2-(2-methoxy-6-methylphenyl)-2-methylpropanoic acid)
- 1511695-43-4(1-(3-methoxyphenyl)-2,2-dimethylcyclopropylmethanamine)
- 1566059-11-7(4-ethyl-5-propyl-4H-1,2,4-triazole-3-sulfonyl chloride)




